3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
This compound is a derivative of imidazopurine-2,4-dione . It is a versatile chemical compound utilized in diverse scientific research for its vast applications and potential breakthroughs.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications
Antiviral Activity
A study by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, which share structural similarities with the specified compound, focused on their synthesis and antiviral activity. The research reported moderate rhinovirus activity for several derivatives at non-toxic dosage levels, highlighting the potential of such compounds in antiviral applications (Kim et al., 1978).
A3 Adenosine Receptor Antagonism
Baraldi et al. (2008) extended structure-activity relationship (SAR) studies on imidazo[2,1-f]purinones, identifying them as potent and selective A(3) adenosine receptor antagonists. This work provides insights into the therapeutic potential of these compounds in modulating adenosine receptor activity (Baraldi et al., 2008).
Mechanism of Action
This compound is studied for its antidepressant-like activity. It acts as a partial agonist at the serotonin 5-HT1A receptor . The intrinsic activity at different signaling pathways coupled to this receptor, along with its antidepressant-like and pharmacokinetic properties, have been studied in animal models through in vitro and in vivo experiments .
Safety and Hazards
This compound has been studied for its safety profile. It does not show anticholinergic properties, but after repeated administration, it induces weak sedation and lipid metabolism disturbances without affecting serum glucose level . The α1-adrenolytic effect of a similar compound is responsible for decreased systolic blood pressure .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(21-18(25)23(11)8-9-26)22(3)19(28)24(17(15)27)10-13-4-6-14(20)7-5-13/h4-7,26H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYSAIWOYAIOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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